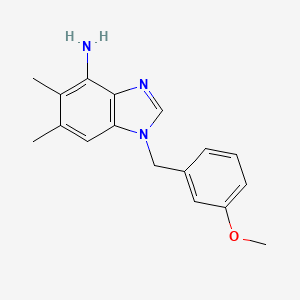
1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure . This particular compound has a methoxybenzyl group attached at the 1-position and an amine group at the 4-position of the benzimidazole ring. It also has two methyl groups at the 5 and 6 positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole core, the methoxybenzyl group at the 1-position, and the amine group at the 4-position . The two methyl groups at the 5 and 6 positions would add to the overall bulkiness of the molecule .
Chemical Reactions Analysis
Benzimidazoles, in general, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and the nitrogen atoms in the imidazole ring can donate electron pairs to metal ions . The amine group at the 4-position could potentially be protonated under acidic conditions or form amides with carboxylic acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring could contribute to its aromaticity and stability . The methoxybenzyl and amine groups, along with the two methyl groups, could influence its solubility, reactivity, and other properties .
科学的研究の応用
Synthesis and Chemical Properties
Research has focused on the efficient synthesis of benzimidazole derivatives, including methods for creating highly substituted compounds with potential applications in medicinal chemistry and materials science. For instance, Cobo et al. (2018) developed a concise synthesis for 6-benzimidazolyl-5-nitrosopyrimidines, showcasing a method that could be applied to the synthesis of structurally related compounds, including "1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine" (Cobo et al., 2018).
Biological Activities
Benzimidazole derivatives have been widely studied for their antibacterial and antifungal activities. For example, Vlaović et al. (1992) synthesized 1,2-diaminobenzimidazoles and explored their antibacterial and antifungal activities, demonstrating the potential for benzimidazole derivatives in developing new antimicrobial agents (Vlaović et al., 1992). Similarly, Patil et al. (2010) investigated the cytotoxicity and antibacterial studies of p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes, highlighting the antimicrobial potential of these complexes (Patil et al., 2010).
Material Science and Other Applications
The synthesis of benzimidazole derivatives extends to applications in material science, such as the development of fluorescent materials and surfactants. Rangnekar and Rajadhyaksha (1986) synthesized oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and studied their fluorescent properties, indicating the potential use of these compounds in fluorescent applications and as whitening agents for textiles (Rangnekar & Rajadhyaksha, 1986).
作用機序
Target of Action
The primary target of the compound 1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids, which are neurotransmitters that play a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine interacts with FAAH in a time-dependent and dose-dependent manner . It inhibits the activity of FAAH, leading to an increase in the levels of endocannabinoids . The inhibition of FAAH by this compound is likely irreversible or slowly reversible .
Biochemical Pathways
By inhibiting FAAH, 1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine affects the endocannabinoid system . This system includes endocannabinoids and their receptors, which are involved in a variety of physiological processes. The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can then bind to their receptors and exert their effects .
Pharmacokinetics
The compound’s interaction with faah suggests that it can reach its target in the body
Result of Action
The inhibition of FAAH by 1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine leads to an increase in the levels of endocannabinoids . This can result in various molecular and cellular effects, depending on the specific endocannabinoids that are increased and the receptors they bind to. For example, some endocannabinoids are known to have analgesic, anti-inflammatory, or neuroprotective effects .
将来の方向性
特性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-7-15-17(16(18)12(11)2)19-10-20(15)9-13-5-4-6-14(8-13)21-3/h4-8,10H,9,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJRFPWZOPTSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)N)N=CN2CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-((5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2572704.png)
![1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2572705.png)
![4-[4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2572706.png)
![9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2572707.png)
![4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2572708.png)

![3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B2572711.png)
![ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![benzyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2572714.png)

![N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2572717.png)
![[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2572719.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2572721.png)